2-Amino-3,5-dibromo-N'-(4-butoxybenzylidene)benzohydrazide
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Overview
Description
2-Amino-3,5-dibromo-N’-(4-butoxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C18H19Br2N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dibromo-N’-(4-butoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-amino-3,5-dibromobenzohydrazide and 4-butoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may include steps for purification and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dibromo-N’-(4-butoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2-Amino-3,5-dibromo-N’-(4-butoxybenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dibromo-N’-(4-butoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dibromo-N’-(4-tert-butylcyclohexylidene)benzohydrazide
- 2-Amino-3,5-dibromo-N’-(3-nitrobenzylidene)benzohydrazide
- 2-Amino-3,5-dibromo-N’-(4-ethoxybenzylidene)benzohydrazide
Uniqueness
2-Amino-3,5-dibromo-N’-(4-butoxybenzylidene)benzohydrazide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications .
Properties
CAS No. |
302909-97-3 |
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Molecular Formula |
C18H19Br2N3O2 |
Molecular Weight |
469.2 g/mol |
IUPAC Name |
2-amino-3,5-dibromo-N-[(E)-(4-butoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H19Br2N3O2/c1-2-3-8-25-14-6-4-12(5-7-14)11-22-23-18(24)15-9-13(19)10-16(20)17(15)21/h4-7,9-11H,2-3,8,21H2,1H3,(H,23,24)/b22-11+ |
InChI Key |
CCVNQJYYRKYMOH-SSDVNMTOSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Origin of Product |
United States |
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